N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide
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Overview
Description
N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with dichloro and oxo groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)phenyl)benzamide
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
N-(3,4-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of both dichloro and oxo groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-(3,4-dichloro-5-oxo-1,2-dihydropyrrol-2-yl)benzamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-7-8(13)11(17)15-9(7)14-10(16)6-4-2-1-3-5-6/h1-5,9H,(H,14,16)(H,15,17) |
InChI Key |
RFYLSUSSRYSSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2C(=C(C(=O)N2)Cl)Cl |
Origin of Product |
United States |
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